molecular formula C19H18N2O5 B11011093 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B11011093
M. Wt: 354.4 g/mol
InChI Key: JBCQMNKIQNBWKP-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens (for halogenation) and nitrating agents (for nitration).

Major Products

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary widely depending on the substituent introduced.

Scientific Research Applications

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifeedant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. Its methoxyphenyl and acetamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C19H18N2O5/c1-25-13-8-6-12(7-9-13)15(22)11-20-18(23)10-17-19(24)21-14-4-2-3-5-16(14)26-17/h2-9,17H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

JBCQMNKIQNBWKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CC2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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